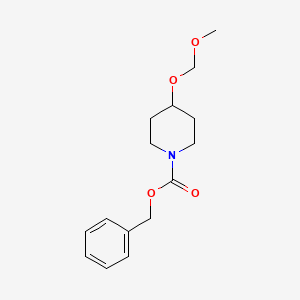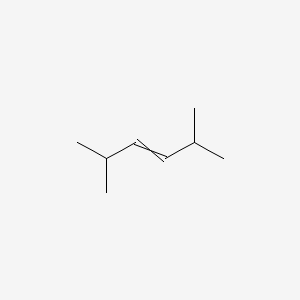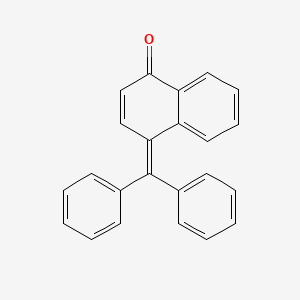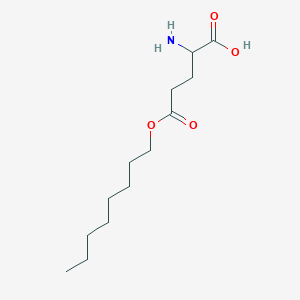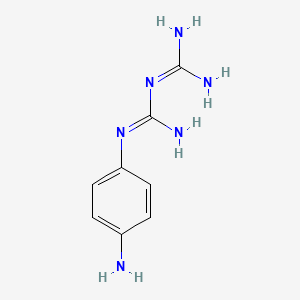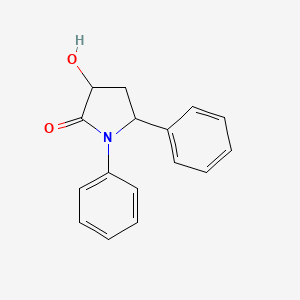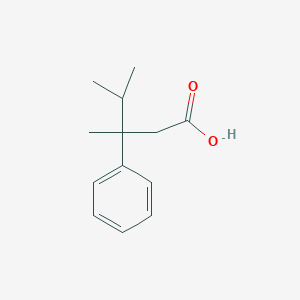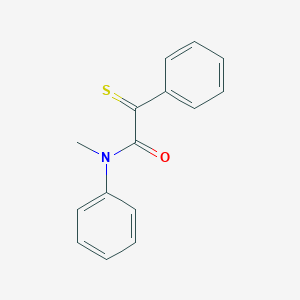
Benzeneacetamide,N-methyl-N-phenyl-a-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- is an organic compound with a complex structure that includes a benzene ring, an acetamide group, and a thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- typically involves the reaction of N-methyl-N-phenylacetamide with a thioxo reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- involves its interaction with specific molecular targets. The thioxo group is known to interact with thiol groups in proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
- N-Methyl-2-phenylacetamide
- N-Methylphenylacetamide
- Benzeneacetamide
Comparison: Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and potential for specific biological interactions.
Propiedades
Número CAS |
65117-43-3 |
|---|---|
Fórmula molecular |
C15H13NOS |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
N-methyl-N,2-diphenyl-2-sulfanylideneacetamide |
InChI |
InChI=1S/C15H13NOS/c1-16(13-10-6-3-7-11-13)15(17)14(18)12-8-4-2-5-9-12/h2-11H,1H3 |
Clave InChI |
XNICGAQQXMPXFB-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C(=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


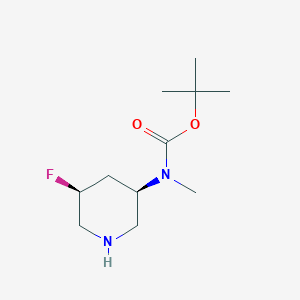
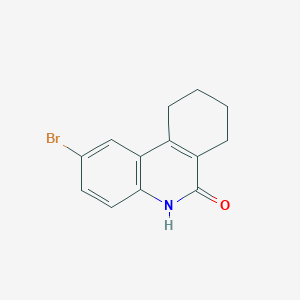
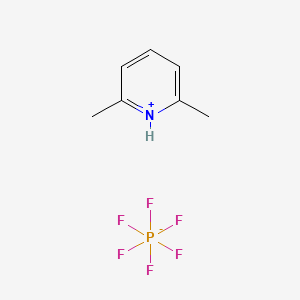
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
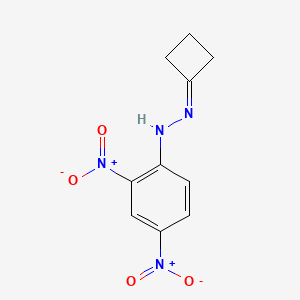
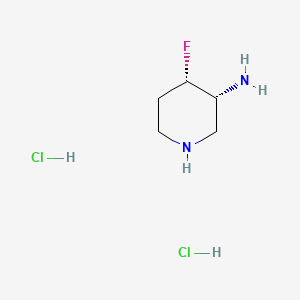
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
